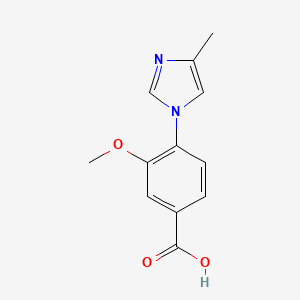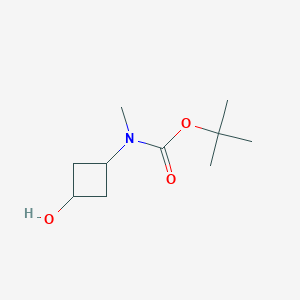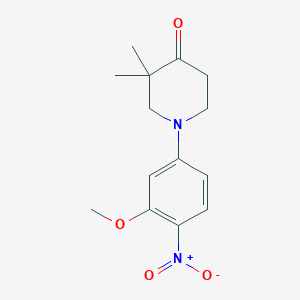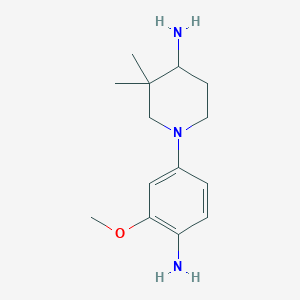
3-(2-Fluoro-4-hydroxyphenyl)propanoic acid
Übersicht
Beschreibung
3-(2-Fluoro-4-hydroxyphenyl)propanoic acid is a compound with the molecular formula C9H9FO3 . It is a tyrosine derivative and its structure contains a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide was performed using active 4-nitrophenyl ester where the reaction was performed with ammonia at room temperature . Another study reported the synthesis of new lanthanide complexes based on 3-(4-hydroxyphenyl)propanoic acid .Molecular Structure Analysis
The molecular structure of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid can be analyzed based on its molecular formula C9H9FO3 . The structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis
A study reported the catalytic activity of a two-component flavin-dependent monooxygenase from Pseudomonas aeruginosa toward cinnamic acid derivatives. The study found that the enzyme exhibited oxidation activity toward 3-(4-hydroxyphenyl)propanoic acid .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
3-(2-Fluoro-4-hydroxyphenyl)propanoic acid has been utilized in asymmetric synthesis, particularly in the synthesis of fluorinated L-tyrosine and meta-L-tyrosines. This process involves key steps like the synthesis of benzyl bromides and the alkylation of glycine enolate derivatives (Monclus et al., 1995).
Vibrational Spectra Study
It has been a subject of experimental and theoretical study for understanding its vibrational spectra. This research provides insights into the molecular structure and behavior of compounds related to 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid (Song et al., 2007).
Polybenzoxazine Elaboration
Phloretic acid, closely related to 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, which is a significant advancement in material science (Trejo-Machin et al., 2017).
Synthesis of Anti-tumor Compounds
This compound has been involved in the synthesis of antitumor activities, demonstrating its potential in medicinal chemistry and pharmaceutical research (Jing, 2011).
Fluorogenic Substrates for Enzyme Assays
Research has indicated its role in developing fluorogenic substrates for enzyme assays, particularly for horseradish peroxidase, highlighting its application in biochemistry and molecular biology (Zaitsu & Ohkura, 1980).
Novel Approaches in Chemical Synthesis
The compound has been used in novel approaches for the synthesis of furoquinolinone and angelicin derivatives, showing its versatility in organic chemistry (Ye et al., 2012).
Application in Skin Care
3-(4-Hydroxyphenyl)propanoic acid, a similar compound, has been applied in the preparation of anti-aging compositions for skin care, demonstrating its utility in cosmetic and dermatological products (Wawrzyniak et al., 2016).
Flame Retardancy in Fabrics
Another derivative, 3-(Hydroxyphenyl phosphinyl) propanoic acid, has been used as a flame retardant agent, particularly for cellulose fabrics, showing its application in material safety and engineering (Zhang et al., 2008).
Chain Extender in Bionanocomposites
It has also been used as an organic modifier in layered double hydroxides for bionanocomposites, highlighting its role in nanotechnology and green material science (Totaro et al., 2017).
Eigenschaften
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWBWJCAGKHIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-4-hydroxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)






![tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1400318.png)
